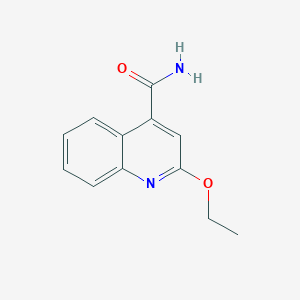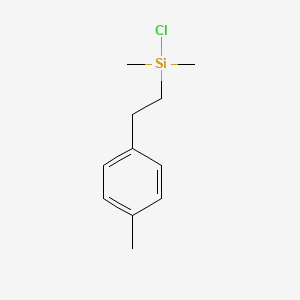
(1R,3S,4AS,8aR)-8a-(hydroxymethyl)decahydronaphthalene-1,3,4a-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S,4AS,8aR)-8a-(hydroxymethyl)decahydronaphthalene-1,3,4a-triol is a complex organic compound characterized by its unique stereochemistry and multiple hydroxyl groups. This compound is part of the decahydronaphthalene family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4AS,8aR)-8a-(hydroxymethyl)decahydronaphthalene-1,3,4a-triol typically involves multi-step organic reactions. The starting materials are often simple hydrocarbons, which undergo a series of transformations such as hydrogenation, hydroxylation, and cyclization. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3S,4AS,8aR)-8a-(hydroxymethyl)decahydronaphthalene-1,3,4a-triol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Hydrogenation of double bonds or carbonyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,3S,4AS,8aR)-8a-(hydroxymethyl)decahydronaphthalene-1,3,4a-triol is used as a building block for synthesizing more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its multiple hydroxyl groups can mimic natural substrates, making it useful for enzyme assays.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The hydroxyl groups may allow for modifications that enhance biological activity or drug delivery.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers, resins, and other materials. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of (1R,3S,4AS,8aR)-8a-(hydroxymethyl)decahydronaphthalene-1,3,4a-triol involves interactions with molecular targets such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds, while the hydrophobic decahydronaphthalene core can interact with lipid membranes or hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
Decahydronaphthalene: Lacks the hydroxyl groups and hydroxymethyl group.
Tetralin: A partially hydrogenated derivative of naphthalene.
Hydroxymethylcyclohexane: Contains a hydroxymethyl group but lacks the decahydronaphthalene structure.
Uniqueness
(1R,3S,4AS,8aR)-8a-(hydroxymethyl)decahydronaphthalene-1,3,4a-triol is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups
Propiedades
Fórmula molecular |
C11H20O4 |
|---|---|
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
(1R,3S,4aS,8aR)-8a-(hydroxymethyl)-1,2,3,4,5,6,7,8-octahydronaphthalene-1,3,4a-triol |
InChI |
InChI=1S/C11H20O4/c12-7-10-3-1-2-4-11(10,15)6-8(13)5-9(10)14/h8-9,12-15H,1-7H2/t8-,9+,10+,11-/m0/s1 |
Clave InChI |
NMVNUNBGTDXDFS-ZDCRXTMVSA-N |
SMILES isomérico |
C1CC[C@]2([C@@H](C[C@@H](C[C@]2(C1)O)O)O)CO |
SMILES canónico |
C1CCC2(C(CC(CC2(C1)O)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11887276.png)


![Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B11887286.png)


![7-Chloro-9H-indeno[2,1-C]pyridin-9-one](/img/structure/B11887312.png)
![Isoquinoline, 1,2,3,4-tetrahydro-2-[(trimethylsilyl)methyl]-](/img/structure/B11887327.png)

